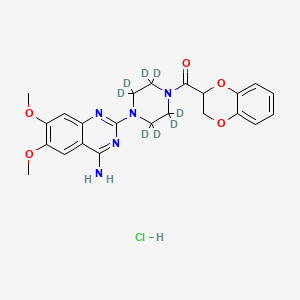![molecular formula C19H18N2O7 B562711 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline CAS No. 133706-80-6](/img/structure/B562711.png)
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is a chemical compound with the molecular formula C19H18N2O7 . It has a molecular weight of 386.36 g/mol . The compound is solid in its physical state .
Molecular Structure Analysis
The compound has a complex structure, as indicated by its IUPAC name: 2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate . Its SMILES representation is: CCOC(=O)C1=CC2=C(N1)C1=C(N=C(C=C1C(=O)OC)C(=O)OC)C(OC)=C2 .Physical And Chemical Properties Analysis
The compound is soluble in dichloromethane and ethyl acetate . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 1 hydrogen bond donor count and 9 hydrogen bond acceptor count . The compound has a topological polar surface area of 142 Ų .Applications De Recherche Scientifique
Synthesis and Structural Modifications
Research has developed methods for synthesizing imidazolo analogues of pyrroloquinoline quinone, indicating the importance of such compounds in assessing catalysis and biological activity. These studies highlight the versatility of pyrrolo[2,3-f]quinoline frameworks for generating biologically relevant structures (Fouchard, Tillekeratne, & Hudson, 2004). Further advancements include the synthesis of various activated pyrrolo[3,2,1-ij]quinolines, demonstrating the potential for functional diversification at the C5 position of the core structure (Jumina, Wenholz, Kumar, & Black, 2019).
Chemical Properties and Reactivity
Studies on substituted pyrrolo[3,2-f]quinolines show that modifications on the benzene ring can influence the reactivity of the amine group, impacting the yield and reaction time for obtaining desired products. This research underscores the chemical reactivity and potential for further modifications of pyrroloquinoline derivatives (Yamashkin, Kucherenko, & Yurovskaya, 1997). Additionally, the development of 3H-pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines demonstrates the synthetic versatility of these compounds, paving the way for the creation of novel structures (Molina, Alajarín, & Sánchez-Andrada, 1993).
Propriétés
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAJIRBYLUHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

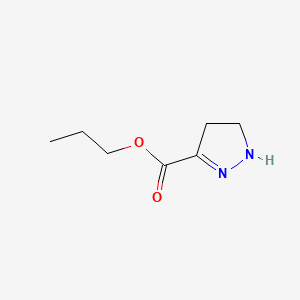
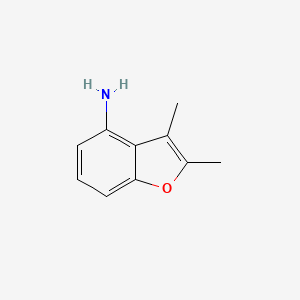
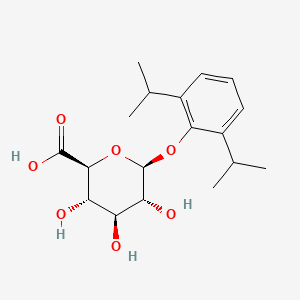
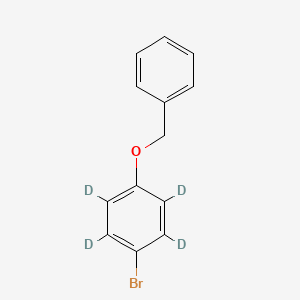

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)
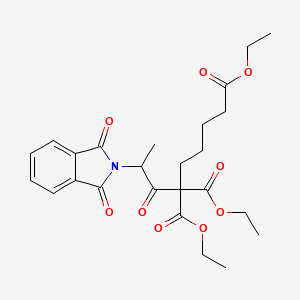
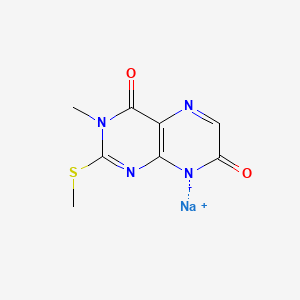
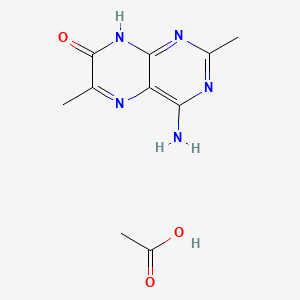

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)
